molecular formula C15H20N4O B5606090 5-propyl-N-(3-pyridin-4-ylpropyl)-1H-pyrazole-3-carboxamide

5-propyl-N-(3-pyridin-4-ylpropyl)-1H-pyrazole-3-carboxamide

Cat. No.: B5606090
M. Wt: 272.35 g/mol
InChI Key: MTTYJRGQQCFWOC-UHFFFAOYSA-N
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Description

5-propyl-N-(3-pyridin-4-ylpropyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-propyl-N-(3-pyridin-4-ylpropyl)-1H-pyrazole-3-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Introduction of the propyl group: This step involves the alkylation of the pyrazole ring with a propyl halide in the presence of a base.

    Attachment of the pyridine moiety: The pyridine ring can be introduced via a nucleophilic substitution reaction using a suitable pyridine derivative.

    Formation of the carboxamide group: This can be achieved through the reaction of the pyrazole derivative with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the propyl group or the pyrazole ring.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

    Substitution: The pyridine ring can participate in various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) are commonly employed.

Major Products

    Oxidation: Oxidized derivatives of the propyl group or pyrazole ring.

    Reduction: Amines derived from the reduction of the carboxamide group.

    Substitution: Halogenated or nitrated derivatives of the pyridine ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory or antimicrobial properties.

    Medicine: Potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-propyl-N-(3-pyridin-4-ylpropyl)-1H-pyrazole-3-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a therapeutic effect. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    5-propyl-1H-pyrazole-3-carboxamide: Lacks the pyridine moiety.

    N-(3-pyridin-4-ylpropyl)-1H-pyrazole-3-carboxamide: Lacks the propyl group.

    5-propyl-N-(3-pyridin-4-ylpropyl)-1H-pyrazole: Lacks the carboxamide group.

Uniqueness

5-propyl-N-(3-pyridin-4-ylpropyl)-1H-pyrazole-3-carboxamide is unique due to the presence of both the propyl group and the pyridine moiety, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

5-propyl-N-(3-pyridin-4-ylpropyl)-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O/c1-2-4-13-11-14(19-18-13)15(20)17-8-3-5-12-6-9-16-10-7-12/h6-7,9-11H,2-5,8H2,1H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTTYJRGQQCFWOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=NN1)C(=O)NCCCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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